molecular formula C9H10O B14157980 (2R)-2-methyl-2-phenyloxirane CAS No. 21019-52-3

(2R)-2-methyl-2-phenyloxirane

Cat. No.: B14157980
CAS No.: 21019-52-3
M. Wt: 134.17 g/mol
InChI Key: MRXPNWXSFCODDY-VIFPVBQESA-N
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Description

(2R)-2-methyl-2-phenyloxirane is an enantiomerically pure oxirane that serves as a versatile and indispensable chiral building block in modern organic synthesis . Its significant utility stems from the inherent ring strain of the three-membered ether ring, which makes it highly susceptible to regioselective and stereospecific nucleophilic ring-opening reactions . This reactivity allows researchers to efficiently construct complex 1,2-difunctionalized molecular architectures, such as β-blockers, amino alcohols, and other biologically active compounds, with well-defined stereochemistry . A primary application of this compound is its role in the synthesis of valuable chiral tertiary alcohols . The compound can be efficiently synthesized via a catalytic asymmetric Corey-Chaykovsky epoxidation of acetophenone using a heterobimetallic La-Li3-BINOL complex (LLB) and dimethyloxosulfonium methylide . This method proceeds smoothly at room temperature and, in the presence of achiral phosphine oxide additives, achieves high yields and excellent enantioselectivity of up to 96% ee for methyl ketones like acetophenone . As a chiral synthon, this compound is critical for transferring its stereochemical information to final products, making it a powerful tool for chemists developing new pharmaceuticals and fine chemicals . Please handle this compound with appropriate care in a well-ventilated laboratory and consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21019-52-3

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R)-2-methyl-2-phenyloxirane

InChI

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m0/s1

InChI Key

MRXPNWXSFCODDY-VIFPVBQESA-N

Isomeric SMILES

C[C@]1(CO1)C2=CC=CC=C2

Canonical SMILES

CC1(CO1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Methyl 2 Phenyloxirane

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral molecule requires strategies that can control the stereochemical outcome of a reaction. For (2R)-2-methyl-2-phenyloxirane, catalytic asymmetric synthesis has emerged as the most effective approach. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The two primary routes explored for this purpose are the catalytic asymmetric epoxidation of a prochiral ketone precursor, acetophenone (B1666503), and the asymmetric epoxidation of its corresponding olefin precursor, 2-phenylpropene.

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation introduces an oxygen atom to a prochiral substrate in a stereocontrolled manner, leading to the formation of a chiral epoxide. This can be achieved through different variants of epoxidation reactions, each with its own set of catalysts and reaction conditions tailored to achieve high enantioselectivity.

The Corey-Chaykovsky reaction, a well-established method for the synthesis of epoxides from carbonyl compounds, has been adapted for asymmetric synthesis. This reaction involves the addition of a sulfur ylide to a ketone, and its catalytic asymmetric version provides a direct pathway to chiral 2,2-disubstituted epoxides from prochiral ketones like acetophenone.

A significant advancement in the catalytic asymmetric Corey-Chaykovsky epoxidation is the use of heterobimetallic catalyst systems. Notably, a complex derived from lanthanum, lithium, and the chiral ligand BINOL (1,1'-bi-2-naphthol), often abbreviated as LLB, has proven to be highly effective. The reaction of acetophenone with dimethyloxosulfonium methylide in the presence of a catalyst generated from (S)-BINOL yields (2S)-2-methyl-2-phenyloxirane with high enantioselectivity. Following the principles of asymmetric catalysis, the synthesis of the desired this compound can be achieved by employing the enantiomeric (R)-BINOL ligand in the catalyst system.

The La-Li-BINOL catalyst system demonstrates high efficiency, with catalyst loadings as low as 1-5 mol% being sufficient to promote the reaction smoothly at room temperature.

Research has shown that the addition of achiral additives, particularly phosphine (B1218219) oxides, can have a profound positive impact on both the yield and the enantioselectivity of the La-Li-BINOL catalyzed asymmetric Corey-Chaykovsky epoxidation. The presence of these additives is believed to influence the catalyst structure and the transition state of the reaction, leading to enhanced stereochemical control.

In the epoxidation of acetophenone using the La-Li-(S)-BINOL complex, the addition of an achiral phosphine oxide additive significantly improves the enantiomeric excess of the resulting (2S)-2-methyl-2-phenyloxirane. This synergistic effect between the chiral catalyst and the achiral additive is a key feature of this advanced synthetic methodology.

The La-Li-BINOL/phosphine oxide catalyst system is particularly effective for the asymmetric epoxidation of a broad range of methyl ketones. High yields and excellent enantioselectivities (typically 91-97% ee) are achieved for various aryl methyl ketones. However, the steric properties of the ketone substrate play a crucial role in the reaction's success. While methyl ketones are excellent substrates, ketones with larger alkyl groups, such as ethyl or propyl ketones, exhibit lower reactivity and result in diminished enantioselectivity (67-88% ee). This indicates that the catalytic system is sensitive to steric hindrance around the carbonyl group, making it most suitable for less sterically demanding methyl ketones.

Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Various Ketones with La-Li-(S)-BINOL Catalyst System
Ketone SubstrateProduct EpoxideYield (%)ee (%)
Acetophenone(2S)-2-Methyl-2-phenyloxirane9896
2'-Naphthyl methyl ketone(2S)-2-Methyl-2-(naphthalen-2-yl)oxirane>9997
4'-Chloroacetophenone(2S)-2-(4-Chlorophenyl)-2-methyloxirane9994
Propiophenone(2S)-2-Ethyl-2-phenyloxirane9088
Butyrophenone(2S)-2-Phenyl-2-propyloxirane8884

Note: The synthesis of this compound is achieved by using the (R)-BINOL ligand, which yields the corresponding (R)-epoxide with comparable yield and enantioselectivity.

An alternative and widely explored strategy for the synthesis of chiral epoxides is the direct asymmetric epoxidation of an olefin precursor. For this compound, the corresponding olefin is 2-phenylpropene, which is also known as α-methylstyrene. Various catalytic systems have been developed for the epoxidation of such unfunctionalized olefins.

The Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes, is a powerful tool for the enantioselective epoxidation of unfunctionalized alkenes. While early studies on the epoxidation of 2-phenylpropene with homogeneous Mn-salen catalysts reported only moderate enantioselectivity, significant improvements have been achieved by immobilizing the catalyst on a solid support. This heterogeneous approach has been shown to enhance the enantiomeric excess for the epoxidation of α-methylstyrene.

For instance, a chiral Mn(salen) complex immobilized on a mesoporous material via a phenoxy group has demonstrated significantly higher enantioselectivity in the epoxidation of α-methylstyrene compared to its homogeneous counterpart. This highlights the importance of catalyst design and reaction engineering in achieving high stereocontrol in the synthesis of this compound from its olefin precursor.

Asymmetric Epoxidation of α-Methylstyrene with Homogeneous and Heterogeneous Mn(salen) Catalysts
CatalystOxidantEnantiomeric Excess (ee %)
Homogeneous Mn(salen)NaOCl26.4
Heterogeneous Mn(salen) on Mesoporous SupportNaOCl79.7
Asymmetric Epoxidation of Olefin Precursors
Chiral Catalyst Development for Stereocontrol

The development of chiral catalysts for the asymmetric epoxidation of unfunctionalized olefins like α-methylstyrene has been a major focus of research. A primary challenge is achieving both high conversion rates and exceptional enantioselectivity.

Catalytic asymmetric synthesis represents the most efficient method for producing a single enantiomer of 2-methyl-2-phenyloxirane. This is typically achieved through the asymmetric epoxidation of a prochiral precursor, such as α-methylstyrene, using a small quantity of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

One notable approach involves the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. For instance, the synthesis of (2S)-2-methyl-2-phenyloxirane has been successfully demonstrated using a catalyst system based on (S)-BINOL. Following the principles of asymmetric catalysis, the use of the opposite enantiomer of the chiral ligand, (R)-BINOL, is expected to yield the desired (2R)-epoxide. A heterobimetallic La-Li3-BINOL complex (LLB) has been shown to be effective in the catalytic asymmetric Corey-Chaykovsky epoxidation of a variety of ketones, producing 2,2-disubstituted terminal epoxides in high yields and enantioselectivities. nih.gov

Another strategy employs tandem photoredox and chiral Lewis acid catalysis. nih.govnih.gov This dual catalyst system combines a visible-light-absorbing transition metal photoredox catalyst with a stereocontrolling chiral Lewis acid catalyst. This method has been applied to a range of photochemical reactions, demonstrating its potential for achieving high enantioselectivity. nih.govnih.govresearchgate.net

Chiral Mn(III) salen complexes have also been investigated as catalysts for the enantioselective epoxidation of unfunctionalized olefins. When α-methylstyrene was used as a substrate with m-chloroperbenzoic acid (m-CPBA) as the oxidant, the resulting epoxides were obtained with enantiomeric excess (ee) values ranging from 72% to 83% and conversions of 75% to 90%. researchgate.net

Table 1: Chiral Catalyst Performance in Asymmetric Epoxidation of α-Methylstyrene

Catalyst System Oxidant Conversion (%) Enantiomeric Excess (ee, %)
Chiral Mn(III) Salen Complex m-CPBA 75-90 72-83 researchgate.net

Note: The table is interactive and can be sorted by column.

Biocatalytic Pathways for Enantiopurity (e.g., Enzymatic Epoxidation)

Biocatalysis provides a highly selective and environmentally friendly alternative for synthesizing enantiopure epoxides. Enzymes like monooxygenases and peroxygenases can catalyze the epoxidation of α-methylstyrene with high enantioselectivity under mild reaction conditions.

For instance, the peroxygenase from the fungus Agrocybe aegerita has demonstrated the ability to catalyze the epoxidation of styrene (B11656) derivatives. Unspecific peroxygenases (UPOs) are particularly attractive as they are robust extracellular enzymes that only require hydrogen peroxide (H2O2) as a cosubstrate. nih.gov Various UPOs have been shown to effectively catalyze the epoxidation of long-chain terminal alkenes. nih.gov Chemoenzymatic epoxidation using lipases and H2O2 has also been reported for alkene epoxidation. nih.gov

Biocatalytic methods are gaining prominence due to their high enantioselectivity and environmentally benign nature. For example, biomimetic styrene monooxygenase enzymatic cascades can achieve high stereoselectivity in asymmetric epoxidation.

Kinetic Resolution Techniques for Stereoisomer Enrichment

Kinetic resolution is a powerful technique that involves the selective reaction of one enantiomer from a racemic mixture, allowing for the enrichment of the less reactive enantiomer.

Catalytic Kinetic Resolution (e.g., Cr-Salen Catalyzed Processes)

Polymeric chiral Cr(III) salen complexes have been shown to be effective and recyclable catalysts for the aminolytic kinetic resolution (AKR) of certain epoxides. iitm.ac.in These catalysts have been used for the AKR of trans-stilbene (B89595) oxide and trans-β-methyl styrene oxide with aniline, yielding β-amino alcohols with high regio- and diastereo/enantioselectivity (up to 100% ee) and leaving the unreacted epoxide with high enantiomeric excess (up to 98% ee). iitm.ac.in The efficiency of the kinetic resolution is dependent on temperature, with lower temperatures leading to slower reaction rates but higher enantioselectivity. iitm.ac.in

Biocatalytic Kinetic Resolution Approaches

Biocatalytic methods, often employing enzymes like epoxide hydrolases, are increasingly used for kinetic resolution due to their high enantioselectivity. Halohydrin dehalogenases (HHDH) are particularly effective for the kinetic resolution of aryl-substituted epoxides. For example, the HheC-catalyzed azidolysis of racemic 2-phenyloxirane derivatives proceeds with high regioselectivity and enantioselectivity, preferentially converting the (R)-epoxide.

Lipase-catalyzed kinetic resolution is another well-established method for obtaining optically active compounds. researchgate.netwur.nl This can be achieved through acylation or deacylation reactions of secondary alcohols or esters. researchgate.net

Racemic Synthesis Methods and Considerations

Peracid-Mediated Epoxidation of α-Methylstyrene

A common and straightforward method for the racemic synthesis of 2-methyl-2-phenyloxirane is the peracid-mediated epoxidation of α-methylstyrene. designer-drug.comunirioja.esacs.orgacs.org This reaction typically utilizes a peracid, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. designer-drug.comacs.org

The reaction is generally carried out in a solvent like methylene (B1212753) chloride at or below room temperature to control the reaction rate and minimize side reactions. designer-drug.comacs.org Anhydrous sodium carbonate is often added to the reaction mixture to neutralize the acidic byproduct generated from the peracid. designer-drug.comacs.org

Table 2: Typical Reaction Conditions for Peracid-Mediated Epoxidation of α-Methylstyrene

Reagent Molar Equivalent/Role
α-Methylstyrene 1.0 (Substrate)
Peracetic Acid (32% solution) 1.4 (Oxidizing Agent) designer-drug.comacs.org
Anhydrous Sodium Carbonate Base (to neutralize acid) designer-drug.comacs.org
Methylene Chloride Solvent designer-drug.comacs.org
Temperature ≤ 25°C designer-drug.comacs.org

| Reaction Time | 2 hours designer-drug.comacs.org |

Note: The table is interactive and can be sorted by column.

Following the reaction, the excess peracid is typically removed by passing the reaction mixture through a column of alumina. designer-drug.comacs.org The resulting epoxide can be isolated after removal of the solvent. designer-drug.comacs.org It is important to note that the epoxide can undergo thermal rearrangement to 2-phenylpropanal. acs.org

Organocatalytic Epoxidation with Environmentally Benign Oxidants (e.g., H2O2)

The synthesis of epoxides using organocatalysts in conjunction with environmentally benign oxidants represents a significant advancement in green chemistry. The use of hydrogen peroxide (H2O2) as the terminal oxidant is particularly noteworthy, as its only byproduct is water. Research has demonstrated the efficacy of polyfluoroalkyl ketones, such as 2,2,2-trifluoroacetophenone, as highly efficient organocatalysts for the epoxidation of a wide range of olefins, including the precursor to 2-methyl-2-phenyloxirane. acs.org

This methodology offers a mild, rapid, and eco-friendly alternative to traditional epoxidation methods that often rely on stoichiometric amounts of less desirable oxidants. The catalytic cycle involves the formation of a highly reactive dioxirane (B86890) intermediate from the ketone and hydrogen peroxide. This intermediate then transfers an oxygen atom to the alkene, regenerating the ketone catalyst for subsequent cycles. The reaction proceeds chemoselectively with high to quantitative yields, utilizing low catalyst loadings (typically 2–5 mol %). acs.org

The general procedure involves combining the alkene substrate with the ketone catalyst in a biphasic solvent system, often consisting of an organic solvent like tert-butyl alcohol and an aqueous buffer, with acetonitrile (B52724) also present. The addition of 30% aqueous H2O2 initiates the reaction, which typically proceeds to completion at room temperature within a short timeframe. acs.org For the synthesis of 2-methyl-2-phenyloxirane from its parent alkene (α-methylstyrene), this method has achieved yields as high as 97%. acs.org

Table 1: Organocatalytic Epoxidation of α-Methylstyrene using 2,2,2-Trifluoroacetophenone and H2O2 acs.org
CatalystCatalyst Loading (mol %)OxidantSolvent SystemTemperatureTimeYield (%)
2,2,2-Trifluoroacetophenone530% aq. H2O2tert-Butyl alcohol / aq. K2CO3 buffer / AcetonitrileRoom Temperature1 h97

Control of Stereoselectivity in Non-Chiral Systems

Achieving high stereoselectivity in the synthesis of a specific enantiomer, such as this compound, from a prochiral alkene like α-methylstyrene, fundamentally requires the introduction of a chiral influence into the reaction system. While the substrate itself is achiral, the desired epoxide product is chiral. The control of stereoselectivity is therefore accomplished by employing a chiral catalyst that can differentiate between the two prochiral faces of the alkene during the oxygen transfer step.

Organocatalysis offers powerful strategies for this purpose. Chiral ketones, often derived from readily available natural products like fructose, have been developed as effective catalysts for asymmetric epoxidation. nih.govresearchgate.net These catalysts generate a chiral dioxirane in situ, which then serves as the stereodirecting epoxidizing agent. The steric and electronic properties of the catalyst create a chiral environment around the active site, favoring the approach of the alkene from one specific face, leading to the preferential formation of one enantiomer of the epoxide over the other. The degree of stereoselectivity is typically measured in terms of enantiomeric excess (ee).

For instance, the epoxidation of non-conjugated olefins can achieve high enantioselectivity (up to 92% ee) using specific fructose-derived ketone catalysts. nih.gov Similarly, while not purely organocatalytic, studies on systems like the chiral Jacobsen's catalyst highlight the principles of stereocontrol. When applied to α-methylstyrene, a heterogeneous, immobilized version of this catalyst demonstrated a significant increase in enantioselectivity (73.7% ee) compared to its homogeneous counterpart (54.0% ee). epa.gov This illustrates how catalyst design and immobilization can be crucial factors in controlling the stereochemical outcome of the epoxidation in an otherwise non-chiral system of substrate and reagents. epa.gov The selection of the catalyst's structure is paramount in directing the reaction toward the desired (2R) or (2S) enantiomer.

Table 2: Examples of Asymmetric Epoxidation of α-Methylstyrene and Related Olefins
Catalyst TypeSubstrateKey FindingsEnantiomeric Excess (ee)Source
Immobilized Chiral Jacobsen's Catalystα-MethylstyreneHeterogeneous catalyst shows higher ee than homogeneous version.73.7% epa.gov
Fructose-derived Chiral KetoneNon-conjugated cis-OlefinsEffective for a variety of non-conjugated olefins.up to 92% nih.gov

Elucidation of Reaction Mechanisms and Transformations of 2r 2 Methyl 2 Phenyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The inherent ring strain of the oxirane moiety in (2R)-2-methyl-2-phenyloxirane drives its reactivity towards nucleophiles and Lewis acids, leading to a diverse array of functionalized products.

Nucleophilic Attack Pathways and Regioselectivity

The regioselectivity of nucleophilic attack on the unsymmetrical this compound is a critical aspect of its chemistry. Under basic or neutral conditions (SN2-type), nucleophiles preferentially attack the less substituted carbon atom (C3) due to lower steric hindrance. Conversely, under acidic conditions (SN1-type), the reaction often proceeds through a carbocation-like transition state, favoring attack at the more substituted tertiary carbon (C2), which can better stabilize a positive charge.

The reaction of this compound with amine nucleophiles is a fundamental method for the synthesis of β-amino tertiary alcohols, which are important structural motifs in many biologically active compounds. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions. The ring-opening typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring. This leads to the formation of a 1,2-amino alcohol.

For instance, the enzymatic oxidation of Z/E isomeric prop-1-en-1-ylbenzenes can produce 2-methyl-3-phenyloxiranes, which then undergo ring-opening with ammonia, catalyzed by a halohydrin dehalogenase, to yield stereoisomeric 2-amino-1-phenylpropan-1-ols. researchgate.net This chemoenzymatic cascade highlights a green approach to producing these valuable chiral building blocks. researchgate.net

Table 1: Synthesis of β-Amino Tertiary Alcohols
ReactantNucleophileProductCatalystReference
2-Methyl-3-phenyloxiraneAmmonia2-Amino-1-phenylpropan-1-olHalohydrin dehalogenase researchgate.net

Organometallic reagents, such as alkynyl lithium compounds, are powerful nucleophiles for the ring-opening of epoxides, leading to the formation of tertiary alcohols with a new carbon-carbon bond. The reaction of this compound with an alkynyl lithium reagent would be expected to follow a similar regioselective pathway, with the nucleophile attacking the less substituted carbon atom to yield a tertiary alcohol after an aqueous workup. This transformation is valuable for the construction of complex carbon skeletons.

The reaction of epoxides with carbon dioxide (CO₂) to form cyclic carbonates is an important and atom-economical transformation. acs.org This reaction has significant environmental implications as it utilizes CO₂ as a C1 building block. researchgate.net The stereochemistry of the starting epoxide is often retained in the resulting cyclic carbonate. For this compound, the reaction with CO₂, typically catalyzed by Lewis acids or bases, would lead to the formation of (R)-4-methyl-4-phenyl-1,3-dioxolan-2-one. The insertion of CO₂ is believed to proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack. This stereospecificity is crucial for the synthesis of enantiomerically pure cyclic carbonates. researchgate.net

Table 2: Cyclic Carbonate Formation from Epoxides
EpoxideReagentCatalystProductReference
Terminal EpoxidesCO₂Metal Complexes (e.g., Zn, Co)Cyclic Carbonates acs.org
2-PhenyloxiraneCO₂Asymmetric Frustrated Lewis PairsChiral Cyclic Carbonates researchgate.net

A variety of heteroatom nucleophiles can be employed for the ring-opening of this compound, providing access to a diverse range of functionalized products. For example, the reaction with 5-methyl-1H-tetrazole in the presence of cesium carbonate in DMF at 100 °C results in the formation of a tetrazole-substituted alcohol. rsc.org Similarly, 2-methyl-1H-benzo[d]imidazole can be used as a nucleophile. rsc.org These reactions typically proceed via nucleophilic attack at the less hindered carbon of the oxirane ring.

A study demonstrated the reaction of 2-methyl-2-phenyloxirane with 5-methyl-1H-tetrazole, yielding the corresponding ring-opened product in 58% yield after 12 hours at 100 °C in the presence of cesium carbonate in DMF. rsc.org

Table 3: Ring-Opening with Heteroatom Nucleophiles
NucleophileConditionsProductYieldReference
5-Methyl-1H-tetrazoleCesium carbonate, DMF, 100 °C, 12 h1-(5-Methyl-1H-tetrazol-1-yl)-2-phenylpropan-2-ol58% rsc.org
2-Methyl-1H-benzo[d]imidazoleSodium hydride, DMF, 0 °C to 25 °C1-(2-Methyl-1H-benzo[d]imidazol-1-yl)-2-phenylpropan-2-ol- rsc.org

Lewis Acid-Mediated Ring Opening

Lewis acids can activate the epoxide ring of this compound by coordinating to the oxygen atom, making the epoxide a better electrophile. researchgate.netthieme-connect.de This activation facilitates ring-opening by even weak nucleophiles. The regioselectivity of Lewis acid-mediated ring-opening can be more complex and is influenced by both steric and electronic factors, as well as the nature of the Lewis acid and the nucleophile. organic-chemistry.org

In some cases, the use of a Lewis acid can alter the regioselectivity of the ring-opening reaction. For instance, treatment of 2-phenyloxirane with frustrated Lewis pairs (FLPs) resulted in ring-opening to yield six- and seven-membered heterocycles. nih.gov Computational and kinetic studies have suggested that the mechanism involves activation of the epoxide by the Lewis acidic borane (B79455) moiety, followed by nucleophilic attack. nih.gov The use of chiral Lewis acids can also lead to enantioselective ring-opening reactions. organic-chemistry.org

Frustrated Lewis Pair (FLP)-Mediated Ring-Opening Dynamics

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. bris.ac.uk This "frustration" imparts unique reactivity, enabling them to activate small molecules. bris.ac.ukacs.org In the context of this compound, FLPs facilitate the opening of the strained epoxide ring.

Formation and Characterization of Zwitterionic Intermediates

The interaction of this compound with preorganized FLPs, such as those derived from phosphines and boranes, leads to the regioselective ring-opening of the epoxide. researchgate.netnih.gov This process results in the formation of stable, zwitterionic heterocyclic compounds. researchgate.netnih.gov For instance, the reaction with 2-phenyloxirane has been shown to yield six- and seven-membered heterocyclic zwitterions. nih.gov These products have been successfully characterized using spectroscopic methods and, in several cases, their molecular structures have been confirmed by single-crystal X-ray analysis. nih.gov The formation of these zwitterionic species is a key step in FLP-mediated transformations of epoxides.

Theoretical and Experimental Kinetic Studies of FLP Activation

Computational and kinetic studies have provided significant insights into the mechanism of FLP-mediated epoxide ring-opening. nih.gov The proposed mechanism involves the initial activation of the epoxide by the Lewis acidic component (the borane) of the FLP. nih.gov This is followed by a nucleophilic attack from the Lewis basic component (the phosphine) of a second FLP molecule. nih.gov This bimolecular process leads to the formation of chain-like intermediates, which then cyclize to form the final zwitterionic products, releasing the second FLP molecule which acts as a catalyst in the reaction. nih.gov

Density Functional Theory (DFT) calculations have been employed to model these reaction pathways, confirming the energetic feasibility of the proposed mechanism. rsc.org Kinetic studies, including monitoring reaction concentrations over time, have provided experimental evidence to support the computationally derived models. nih.gov These combined theoretical and experimental approaches have been crucial in understanding the dynamics of FLP activation of epoxides.

Stereospecificity in Epoxide Ring-Opening Reactions

The ring-opening of chiral epoxides like this compound often proceeds with a high degree of stereospecificity, which is critical for the synthesis of enantiomerically pure compounds. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

In many cases, the ring-opening of phenyloxirane derivatives occurs via an S(_N)2-type mechanism. scispace.com This mechanism involves a backside attack by the nucleophile on one of the epoxide's carbon atoms, leading to an inversion of the stereochemical configuration at that center. For example, the reaction of (R)-2-phenyloxirane with certain sulfur-based nucleophiles has been shown to produce the corresponding (S)-thiirane, indicating a clear inversion of stereochemistry. scispace.com Similarly, the use of alcohols as nucleophiles in the presence of specific catalysts can lead to a stereospecific ring-opening at the benzylic carbon with complete inversion of configuration. researchgate.net

However, the stereochemical outcome is not always straightforward. Acid-catalyzed ring-opening reactions can sometimes proceed through a carbocation-like intermediate, particularly when the epoxide has a substituent that can stabilize a positive charge, such as a phenyl group. windows.net The formation of a planar carbocation can lead to a loss of stereochemical information, resulting in a mixture of stereoisomers. windows.net For instance, the acid-catalyzed hydrolysis of styrene (B11656) oxide can lead to extensive racemization due to the formation of a benzylic carbocation. windows.net

The enzyme-catalyzed isomerization of styrene oxide, known as the Meinwald rearrangement, also demonstrates high stereospecificity. This reaction proceeds with retention of chirality, suggesting a concerted mechanism rather than one involving a free carbocation. nih.gov

Other Transformative Reactions Involving the this compound Framework

Beyond FLP-mediated reactions and simple nucleophilic additions, the this compound framework is a versatile building block for various other chemical transformations.

One significant transformation is the Meinwald rearrangement, an acid-catalyzed isomerization of epoxides to carbonyl compounds. researchgate.net In the case of α-methylstyrene oxide, this rearrangement can lead to the formation of acetophenone (B1666503). researchgate.net This reaction can sometimes be observed as a competing pathway during other acid-catalyzed ring-opening reactions. researchgate.net

Furthermore, this compound can undergo catalytic asymmetric Corey-Chaykovsky epoxidation of ketones to synthesize 2,2-disubstituted terminal epoxides with high enantioselectivity. nih.gov The epoxide can also be transformed through reactions with various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of valuable chiral molecules. These transformations are fundamental in synthetic organic chemistry for creating complex molecular architectures from a readily available chiral precursor.

Stereochemical Analysis and Characterization of 2r 2 Methyl 2 Phenyloxirane and Its Derivatives

Spectroscopic Methods for Absolute Configuration Assignment

The precise three-dimensional arrangement of atoms in (2R)-2-methyl-2-phenyloxirane is critical to its chemical identity and reactivity. Spectroscopic methods are paramount in assigning its absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netacs.org By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides a unique spectral fingerprint of a molecule's stereochemistry. researchgate.net

For complex molecules, including those with flexible moieties, density functional theory (DFT) calculations are employed to predict the VCD spectra for a given enantiomer. researchgate.netunibs.it The calculated spectrum is then compared with the experimental spectrum to make an unambiguous assignment of the absolute configuration. acs.org Research has shown that even with a limited number of conformers, DFT calculations can satisfactorily reproduce experimental VCD spectra. unibs.it The sensitivity of VCD to the rotational mobility of groups like the phenyl ring can provide recognizable signatures in the spectrum. unibs.it For instance, a characteristic bisignated VCD couplet observed in some molecules is attributed to the coupling of phenyl and methine C-H deformations. unibs.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organic molecules, including the stereochemistry of this compound and its derivatives. nih.govrsc.org 1H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For (2S)-2-methyl-2-phenyloxirane, the enantiomer of the title compound, characteristic signals have been reported in deuterated chloroform (B151607) (CDCl3). nih.gov

The following table summarizes the 1H NMR spectral data for (2S)-2-methyl-2-phenyloxirane:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.38–7.32m4H (aromatic)
7.29–7.27m1H (aromatic)
2.98d5.31H (oxirane CH)
2.81d5.31H (oxirane CH)
1.73s3H (methyl)
Source: nih.gov

In addition to standard 1H NMR, advanced techniques and the use of chiral derivatizing agents can be employed to determine the enantiomeric purity and absolute configuration of chiral compounds.

Chromatographic Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is crucial in many applications. Chiral chromatography is the primary method used for this purpose. chromatographyonline.comuni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. chromatographyonline.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comresearchgate.net

For the analysis of 2-methyl-2-phenyloxirane and related compounds, various chiral columns are available. The choice of the CSP and the mobile phase is critical for achieving successful separation. nih.gov Common mobile phases consist of mixtures of hexane (B92381) and isopropanol. nih.gov

The following table provides examples of chiral HPLC columns used for the separation of similar chiral epoxides:

Chiral Stationary PhaseExample Column
Cellulose-basedDAICEL CHIRALCEL OD
Amylose-basedDAICEL CHIRALPAK AD-H
DAICEL CHIRALCEL OJ-H
Source: nih.gov

The development of chiral HPLC methods is a key aspect of quality control for enantiomerically pure compounds. chromatographyonline.com

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. nih.govuni-muenchen.de Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase.

For the enantiomeric analysis of (2S)-2-methyl-2-phenyloxirane, a Chirasil DEX CB column has been successfully used. nih.gov The separation is influenced by parameters such as injector, detector, and column temperatures.

The table below details the GC conditions for the analysis of (2S)-2-methyl-2-phenyloxirane:

ParameterCondition
ColumnChirasil DEX CB
Injector Temperature200 °C
Detector Temperature250 °C
Column Temperature70 °C (isothermal)
Retention Time (minor)35.5 min
Retention Time (major)37.0 min
Source: nih.gov

Conformational Analysis and Stereochemical Stability

The three-dimensional shape, or conformation, of this compound is not static. The molecule can exist in various conformations due to rotation around single bonds. Understanding the conformational preferences is essential for a complete stereochemical picture.

Theoretical calculations, such as those based on DFT, are instrumental in studying the conformational landscape of molecules. These calculations can predict the relative energies of different conformers and their populations at a given temperature. acs.org For flexible molecules, identifying the most stable conformations is key to accurately predicting their spectroscopic properties. researchgate.net

The stereochemical stability of the oxirane ring is a significant factor. The ring is generally stable but can be opened under various reaction conditions, leading to the formation of new stereocenters. The stereochemical outcome of such reactions is often dependent on the conformation of the starting epoxide.

Rotational Barriers and Steric Interactions

The conformation of this compound is primarily dictated by the rotation of the phenyl group around the C-C bond connecting it to the oxirane ring. This rotation is not entirely free but is hindered by an energy barrier. The oxirane ring itself is conformationally rigid due to significant ring strain. taylorfrancis.com

Theoretical studies, such as ab initio calculations, are employed to determine the rotational energy barriers. For similar, simpler structures like phenyloxirane, the phenyl group's rotation is a key conformational factor. taylorfrancis.com In the case of methyl-substituted phenyloxiranes, computational analyses have shown rotational barriers with heights of approximately 8-10 kJ/mol. dtu.dk These barriers arise from the steric interactions between the phenyl group and the methyl and methylene (B1212753) groups of the oxirane ring.

The most stable conformation is one that minimizes these steric repulsions. In phenyloxirane, the plane of the phenyl ring is tilted relative to the plane of the oxirane ring. acs.org This tilting brings one of the ortho hydrogens of the phenyl ring closer to the oxirane oxygen, a conformation that is likely stabilized by weak interactions. acs.org For this compound, the presence of the additional methyl group introduces further steric hindrance, influencing the preferred rotational angle of the phenyl group. The interactions between the ortho hydrogens of the phenyl ring and the methyl group are particularly significant in determining the lowest energy conformation.

The energy profile of this rotation can be mapped by plotting the relaxed energy of the molecule against the dihedral angle of the rotating bond. taylorfrancis.com The peaks of this profile represent the transition states for rotation, and their energy difference from the ground state conformation defines the rotational barrier.

Table 1: Calculated Rotational Energy Barriers for Related Oxiranes

Compound Rotational Barrier (kJ/mol) Method of Determination
Methyl-substituted phenyloxiranes 8-10 Computational Analysis dtu.dk

This table presents computationally determined rotational energy barriers for methyl-substituted phenyloxiranes, providing insight into the steric hindrance experienced during phenyl group rotation.

Influence of Substituents on Conformation

The introduction of substituents onto the phenyl ring or the oxirane ring of this compound can significantly alter its conformational preferences and rotational barriers. The nature of these substituents, whether they are electron-donating or electron-withdrawing, and their size, play a crucial role.

Electron-donating groups (ERGs) and electron-withdrawing groups (EWGs) can modify the electronic properties of the phenyl ring, which in turn can affect the rotational barrier. ggckondagaon.inkashanu.ac.ir For instance, in studies of axially chiral biphenyls, electron-donating groups were found to decrease the rotational energy barrier in some systems, while electron-accepting groups increased it. researchgate.net This is attributed to the influence of these groups on the bond lengths and strengths within the molecule, including the pivotal C-C bond around which rotation occurs.

The steric bulk of substituents is another major determinant of conformation. Larger substituents will generally lead to higher rotational barriers due to increased steric repulsion. For example, replacing a hydrogen atom with a larger group like a chloro or ethynyl (B1212043) group will alter the steric landscape of the molecule. nih.gov In the case of 2-(chloromethyl)-2-methyloxirane, the chloromethyl group's rotation is also a factor, with staggered conformations being favored to minimize steric clashes with the oxirane ring and methyl group.

The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. Ortho substituents have the most direct steric interaction with the oxirane ring and the methyl group, leading to a more pronounced effect on the rotational barrier and preferred conformation compared to meta or para substituents.

Research on related substituted oxiranes has shown that the stereochemistry of reactions can be highly dependent on these conformational factors. For example, the reaction of a rhodanine (B49660) derivative with (R)-2-phenyloxirane proceeds with a specific stereochemical outcome due to the preferred mode of nucleophilic attack, which is influenced by the molecule's conformation. uzh.ch

Table 2: Examples of Substituted this compound Derivatives and Potential Conformational Effects

Derivative Substituent Potential Influence on Conformation
(2R,3S)-3-ethynyl-2-methyl-2-phenyloxirane Ethynyl group at C3 nih.gov Introduces additional steric bulk on the oxirane ring, potentially altering the preferred phenyl group orientation.
Chloro-substituted phenyloxirane derivatives Chloro group on the phenyl ring The position and electronic effect of the chloro group can modify the rotational barrier and the stability of different conformers.

This table illustrates how different substituents on the core structure of this compound can impact its three-dimensional arrangement.

Computational and Theoretical Investigations of 2r 2 Methyl 2 Phenyloxirane

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules at the atomic level. For a chiral molecule like (2R)-2-methyl-2-phenyloxirane, these computational approaches provide profound insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a prevalent quantum mechanical method for studying organic molecules due to its favorable balance of computational cost and accuracy. ggckondagaon.in DFT calculations are widely applied to predict the geometric and electronic properties of this compound. By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state electron density, from which properties like bond lengths, bond angles, and dihedral angles are derived.

The reactivity of the epoxide is often rationalized by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciforum.net The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. For instance, in reactions such as the ring-opening of the epoxide, the LUMO's location on the oxirane ring carbons highlights their susceptibility to nucleophiles. DFT is also used to calculate the energetics of reaction pathways, including the activation energies and reaction enthalpies, which are crucial for predicting reaction feasibility and kinetics. researchgate.net Advanced applications include the use of solvation models, like the "Solvation Model based on Density" (SMD), to simulate reactions in specific solvents, thereby mimicking experimental conditions more closely. researchgate.net

Table 1: Representative DFT-Calculated Properties for Epoxide Systems This table presents typical data obtained from DFT calculations on substituted oxiranes to illustrate the scope of the method.

Property Typical Calculated Value Significance
C-C Bond Length (Oxirane Ring) 1.46 - 1.48 Å Indicates ring strain
C-O Bond Length (Oxirane Ring) 1.43 - 1.45 Å Reflects bond strength
HOMO-LUMO Gap 5 - 7 eV Correlates with chemical reactivity and stability

Understanding a chemical reaction requires detailed knowledge of the potential energy surface (PES), which maps the energy of a molecular system as a function of its geometry. DFT calculations are instrumental in mapping the PES for reactions involving this compound. Researchers can trace the minimum energy path from reactants to products, identifying key stationary points along the way.

These points include local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states. A critical step in this process is the calculation of harmonic frequencies. researchgate.net A stable structure (minimum) will have no imaginary frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. researchgate.net For the ring-opening of this compound by a nucleophile, PES mapping can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. This analysis provides a detailed mechanistic picture, elucidating the stereochemical outcome of the reaction.

Table 2: Example of a Calculated Reaction Profile for Epoxide Ring-Opening This table illustrates a hypothetical energy profile for a reaction pathway mapped using DFT.

Species Description Relative Energy (kcal/mol) Number of Imaginary Frequencies
Reactants Epoxide + Nucleophile 0.0 0
Transition State Ring-opening TS +15.2 1

QM methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. Calculated spectra serve as a crucial aid in the interpretation of experimental data and can be vital for structural confirmation and configurational assignment. For this compound, DFT can be used to compute its infrared (IR), Raman, and vibrational circular dichroism (VCD) spectra.

The calculation of vibrational frequencies and intensities allows for a direct comparison with experimental IR and Raman spectra. scirp.org More advanced is the calculation of VCD spectra, which is the differential absorption of left and right circularly polarized infrared light. As a chiroptical technique, VCD is exceptionally sensitive to the three-dimensional arrangement of atoms. Theoretical VCD spectra for this compound can be calculated and compared with experimental results to provide an unambiguous assignment of its absolute configuration. unibs.it Studies on similar chiral oxiranes have shown that DFT calculations can satisfactorily reproduce experimental VCD spectra, with specific VCD bands being diagnostic for the absolute configuration at the stereogenic carbon. unibs.itresearchgate.net

Table 3: Comparison of Selected Experimental and DFT-Calculated Vibrational Frequencies This table shows representative data comparing experimental IR frequencies with those calculated via DFT for a molecule containing phenyl and epoxide moieties.

Vibrational Mode Experimental IR (cm⁻¹) Calculated (DFT) (cm⁻¹) Assignment
Phenyl C-H Stretch ~3060 ~3065 Aromatic C-H vibration
Asymmetric CH₂ Stretch (Ring) ~3050 ~3052 Oxirane C-H vibration
Phenyl C=C Stretch ~1600 ~1605 Aromatic ring stretch
Methine-Phenyl Deformation ~1240 ~1238 Key VCD-active mode unibs.it

Molecular Dynamics Simulations and Conformation Analysis

While QM methods provide deep insight into static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of molecules over time. This compound possesses conformational flexibility, primarily due to the rotation of the phenyl group relative to the oxirane ring.

MD simulations model the motions of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule samples different conformations at a given temperature. This is crucial for understanding the molecule's behavior in solution. Conformation analysis involves identifying the low-energy conformers and the energy barriers that separate them. windows.net For molecules with flexible parts, experimental properties are often a Boltzmann-weighted average over the accessible conformational ensemble. Computational studies on related flexible chiral molecules have shown that properties like VCD spectra can be sensitive to torsional angles, and accurate predictions rely on considering all significantly populated conformers. unibs.it The energy difference between conformers is often small, with interconversion barriers that can be as low as a few kcal/mol, indicating that multiple conformations can coexist at room temperature. unibs.it

Table 4: Hypothetical Conformational Analysis of this compound This table illustrates the type of data generated from a conformational search, showing relative energies of different rotamers based on the phenyl group orientation.

Conformer Phenyl-Oxirane Dihedral Angle (°) Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
1 60 0.00 75.5
2 120 0.50 20.1

In Silico Design of Asymmetric Catalytic Systems for Epoxide Transformations

Computational chemistry plays a pivotal role in the modern development of catalysts for asymmetric synthesis. The in silico (computer-based) design of catalytic systems allows for the rapid screening of potential catalysts, saving significant time and resources compared to purely experimental approaches. This is particularly relevant for stereoselective transformations of epoxides like this compound.

One prominent area of research is the design of asymmetric catalysts for enantioselective ring-opening reactions, for example, in the context of carbon dioxide utilization. researchgate.net A computational strategy involves creating a virtual library of catalyst scaffolds, such as Frustrated Lewis Pairs (FLPs), and systematically modifying their substituents to induce asymmetry. researchgate.net DFT calculations are then employed to model the reaction of the epoxide with each catalyst. By calculating the energy barriers for the reaction pathways leading to different stereoisomeric products, researchers can predict the enantioselectivity of each catalyst. A high difference in the activation energy (ΔΔG‡) between the two competing pathways indicates high potential for enantioselectivity. Techniques like volcano plot analysis can be used to assess and screen large numbers of candidate catalysts to identify the most promising ones for experimental synthesis and testing. researchgate.net This approach accelerates the discovery of efficient and highly selective catalysts for important chemical transformations.

Table 5: Example of an In Silico Screening of Catalysts for Enantioselective Epoxide Opening This table provides a simplified representation of how computational screening data for asymmetric catalysts might be presented.

Catalyst Candidate Lewis Acid Moiety Lewis Base Moiety Calculated ΔΔG‡ (kcal/mol) Predicted Enantiomeric Excess (ee %)
Cat-1 B(C₆F₅)₃ P(tBu)₃ 0.2 Low
Cat-2 B(C₆F₅)₃ Chiral Phosphine (B1218219) 1 1.8 ~90%
Cat-3 Al(C₆F₅)₃ Chiral Phosphine 1 1.1 ~70%

Advanced Applications and Derivatization Strategies of 2r 2 Methyl 2 Phenyloxirane in Complex Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Optically active epoxides like (2R)-2-methyl-2-phenyloxirane are crucial intermediates in the synthesis of natural products and pharmaceuticals. nih.gov The ability to introduce specific stereochemistry is paramount in designing molecules with desired biological activities.

Synthesis of Enantiopure Tertiary Alcohols

The ring-opening of this compound provides a direct route to enantiopure tertiary alcohols. This transformation is of significant interest as chiral tertiary alcohols are important structural motifs in many biologically active compounds. nih.gov The reaction involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the creation of a hydroxyl group at the tertiary center. For instance, the reaction of this compound with an organometallic reagent, such as a Grignard or organolithium reagent, results in the formation of a tertiary alcohol with a high degree of enantiomeric purity. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

A notable example is the reaction with lithium acetylide ethylenediamine (B42938) complex, which opens the epoxide ring to form a chiral tertiary alcohol containing an alkyne functionality. nih.gov This product can then be further elaborated into more complex structures.

Construction of Quaternary Stereocenters

The synthesis of molecules containing quaternary stereocenters, a carbon atom bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. This compound, with its inherent quaternary stereocenter, serves as an excellent starting material for the construction of such complex structures. The ring-opening reactions of this epoxide with various nucleophiles allow for the introduction of a wide range of substituents at the quaternary center while retaining the stereochemical integrity. This approach has been utilized in the synthesis of various natural products and complex molecules where the quaternary stereocenter is a key structural feature. For example, the addition of a carbon nucleophile to the epoxide can establish a new carbon-carbon bond, leading to a product with a fully substituted chiral center.

Precursors for Polyfunctionalized Chiral Molecules

The reactivity of the epoxide ring in this compound allows for the introduction of multiple functional groups, making it a valuable precursor for polyfunctionalized chiral molecules. The initial ring-opening reaction can introduce one functional group, and the resulting alcohol can be further manipulated to introduce additional functionalities. For instance, after the ring-opening, the newly formed hydroxyl group can be converted into other functional groups such as ethers, esters, or halides. Furthermore, the phenyl group can be modified through aromatic substitution reactions. This versatility allows for the synthesis of a diverse array of chiral molecules with multiple functional groups, which are often required for biological activity or for use as advanced intermediates in multi-step syntheses. An example is the synthesis of (2R,3S)-3-ethynyl-2-methyl-2-phenyloxirane, which introduces an alkyne group that can participate in further transformations like click chemistry. nih.gov

Development of Enzyme Inhibitors and Biologically Active Compounds

The specific three-dimensional arrangement of atoms in chiral molecules like this compound is critical for their interaction with biological systems, such as enzymes. This has led to their exploration in the development of enzyme inhibitors and other biologically active compounds.

Stereochemistry-Dependent Biological Interactions (e.g., Epoxide Hydrolases)

The stereochemistry of epoxides plays a crucial role in their interaction with enzymes, particularly epoxide hydrolases. These enzymes are involved in the detoxification of epoxides by converting them to the corresponding diols. The activity and selectivity of epoxide hydrolases are often highly dependent on the stereoconfiguration of the epoxide substrate. For example, the different enantiomers of an epoxide can be metabolized at different rates, or one enantiomer might act as an inhibitor while the other is a substrate. This stereoselectivity is a key consideration in the design of drugs and in understanding the toxicology of xenobiotics. The interaction of this compound with epoxide hydrolases can be studied to understand these stereochemistry-dependent biological interactions.

Structure-Activity Relationship Studies in Targeted Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the inhibitory potency and selectivity of a lead compound. By systematically modifying the structure of this compound and its derivatives, researchers can probe the key interactions with a target enzyme. For instance, modifications to the phenyl ring or the methyl group can influence the binding affinity and inhibitory activity. These studies provide valuable insights into the binding pocket of the enzyme and guide the design of more potent and selective inhibitors. The development of derivatives of this compound and the evaluation of their biological activity against specific enzyme targets are crucial steps in this process. For example, SAR studies on related phenoxybenzamides have revealed that substitutions on the anilino and diaryl ether parts of the molecule significantly impact antiplasmodial activity and cytotoxicity. mdpi.com

Environmental and Atmospheric Chemistry Relevance (e.g., Secondary Organic Aerosol Precursors derived from related epoxides)

The atmospheric fate of volatile organic compounds (VOCs) is a critical area of environmental chemistry, directly impacting air quality, climate, and human health. Aromatic hydrocarbons, in particular, are significant precursors to the formation of ozone and secondary organic aerosols (SOAs), which are major components of particulate matter (PM₂.₅). sioc-journal.cn The oxidation of aromatic hydrocarbons in the atmosphere is primarily initiated by hydroxyl (OH) radicals, leading to a complex cascade of reactions that can produce a variety of oxygenated products, including epoxides. sioc-journal.cn These epoxides are of significant interest due to their potential to contribute to the formation and growth of SOA particles. d-nb.infocopernicus.org

The atmospheric degradation of α-methylstyrene, the direct precursor to 2-methyl-2-phenyloxirane, serves as a relevant model for understanding the potential environmental role of its derivative epoxide. The oxidation of α-methylstyrene in the atmosphere can proceed through several pathways, including the formation of an epoxide. sioc-journal.cn According to the Master Chemical Mechanism (MCM), epoxides can constitute up to 10% of the ring-opening products from the OH radical-initiated degradation of aromatic hydrocarbons. d-nb.infocopernicus.org

Once formed in the atmosphere, epoxides like 2-methyl-2-phenyloxirane can undergo further reactions. They are known to be susceptible to acid-catalyzed ring-opening reactions, which can occur on the surface of acidic aerosol particles. This process can lead to the formation of lower volatility products, such as diols and organosulfates, which can partition into the particle phase and contribute to SOA mass. copernicus.org The polymerization of epoxides on aerosol surfaces is another pathway that can lead to the growth of SOA particles. copernicus.org The presence of epoxides and their derivatives in atmospheric aerosols can also increase the hygroscopicity of the particles, potentially affecting their ability to act as cloud condensation nuclei. copernicus.org

Smog chamber studies on the photooxidation of styrene (B11656), a structurally similar compound, have provided valuable insights into SOA formation from this class of compounds. The SOA yield from styrene photooxidation has been observed to range from 2.4% to 5.0%. nih.gov For styrene photolysis, the yields are slightly lower, ranging from 1.8% to 3.5%. nih.gov The presence of nitrogen oxides (NOx) and the relative humidity (RH) are crucial factors influencing SOA yields. For instance, studies on α-methylstyrene have shown that low NOx and high RH conditions tend to favor more rapid aerosol formation and higher SOA yields. researchgate.netuclm.es In the case of styrene, the presence of NOx and seed aerosols has been found to decrease the particle number concentration, mass, and yield, while higher relative humidity has the opposite effect. nih.gov

Furthermore, the oxidation of styrene by nitrate (B79036) radicals (NO₃), which is a significant atmospheric oxidant during nighttime, has been shown to be a potent source of SOA, with yields ranging from 14.0% to 22.1%. copernicus.orgcopernicus.org This highlights that the atmospheric impact of such compounds is not limited to daytime photochemistry.

While direct experimental data on the atmospheric chemistry of this compound is limited, the information gathered from its precursor and related aromatic compounds strongly suggests its potential relevance as a precursor to secondary organic aerosols. The atmospheric oxidation of α-methylstyrene can lead to the formation of 2-methyl-2-phenyloxirane, which can then participate in particle-phase reactions, contributing to the formation and growth of SOA. The exact yield and chemical composition of the resulting aerosol would depend on various atmospheric conditions, including the concentration of oxidants, NOx levels, and the properties of existing aerosol particles.

Research Findings on SOA Formation from Related Aromatic Precursors

The following table summarizes key findings from smog chamber experiments on the formation of secondary organic aerosols from styrene, a compound structurally related to the precursor of this compound. These studies provide a basis for understanding the potential atmospheric behavior of similar aromatic epoxides.

PrecursorOxidation ConditionSOA Yield (%)Key Observations
StyrenePhotooxidation (with OH radicals)2.4 - 5.0Yield increases with initial precursor concentration. nih.gov
StyrenePhotolysis1.8 - 3.5
StyreneNO₃ Radical Oxidation14.0 - 22.1Significantly higher yields compared to photooxidation. copernicus.orgcopernicus.org
α-MethylstyrenePhotooxidationNot explicitly quantified in the provided results, but noted to be influenced by NOx and RH.Low NOx and high RH favor more rapid aerosol formation and higher yields. researchgate.netuclm.es

Q & A

Q. What are the established synthetic routes for (2R)-2-methyl-2-phenyloxirane, and how do reaction conditions influence stereoselectivity?

The synthesis of this compound typically involves stereoselective epoxidation of a prochiral alkene precursor. A common method uses m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (-20°C to 0°C) to minimize side reactions and enhance enantiomeric excess (ee) . For example, asymmetric epoxidation mediated by biomimetic styrene monooxygenase enzymatic cascades can achieve high stereoselectivity under mild, aqueous conditions, leveraging enzymatic chirality transfer . Green synthesis approaches, such as condensation with intermediates derived from 4-nitrophenylethylamine hydrochloride and benzyl halides, followed by reduction, have also been reported, though yields depend on precise control of stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for confirming the enantiopurity of this compound?

X-ray crystallography remains the gold standard for absolute configuration determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules, and can resolve enantiomeric purity even in cases of twinned or high-symmetry crystals . The Flack parameter (η) and its alternative (x), based on incoherent scattering from centrosymmetric twin components, are critical for distinguishing enantiomorphs in near-centrosymmetric structures. These parameters are implemented in least-squares refinement programs and converge robustly with high-resolution data .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the absolute configuration of this compound?

Discrepancies often arise from near-centrosymmetric crystal packing or twinning. To mitigate this:

  • Use the Flack parameter (η) with caution, as it may yield over-precise chirality assignments in near-symmetrical structures. Instead, employ the x parameter, which is less prone to false positives and converges faster .
  • Validate results using complementary techniques like vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), which probe chiroptical properties independent of crystallography.
  • Cross-reference with synthetic pathways (e.g., enzymatic cascades) that inherently enforce stereochemical outcomes .

Q. What methodological approaches are recommended for studying the kinetic resolution of this compound in enzymatic reactions?

Kinetic resolution can be investigated using:

  • Enzymatic cascades : For instance, styrene monooxygenase systems catalyze enantioselective epoxidation. Monitor reaction progress via gas chromatography (GC) or HPLC with chiral columns to quantify ee .
  • Isotopic labeling : Introduce deuterium or fluorine at strategic positions to track regioselectivity and stereochemical outcomes in ring-opening reactions .
  • Computational modeling : Density functional theory (DFT) can predict transition-state geometries and activation barriers, guiding experimental design for optimizing reaction rates and selectivity .

Q. How does the electronic environment of this compound influence its reactivity in ring-opening reactions?

The electron-withdrawing phenyl group stabilizes the oxirane ring’s partial positive charge, directing nucleophilic attack to the less substituted carbon. Experimental strategies to probe this include:

  • Nucleophile screening : Test diverse nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions to map regioselectivity trends.
  • Spectroscopic analysis : Use 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) or 13C^{13}\text{C} isotopic labeling to monitor bond cleavage and intermediate formation .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What strategies can optimize the yield of this compound in continuous flow systems for scalable synthesis?

Continuous flow systems enhance reproducibility and scalability:

  • Catalyst immobilization : Heterogeneous catalysts (e.g., metal-organic frameworks) improve reusability and reduce leaching.
  • Real-time monitoring : Inline FTIR or UV-vis spectroscopy enables rapid adjustment of flow rates and reagent ratios to maintain optimal conditions .
  • Solvent selection : Low-viscosity solvents (e.g., acetonitrile) minimize pressure drops and improve mixing efficiency in microreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.